(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form highly functionalized trifluoromethyl-substituted furan derivatives . This method allows for the synthesis of 2-amino-3-trifluoromethyl-substituted furan derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of (2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid may involve large-scale synthesis using similar catalytic methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs with enhanced properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The furan ring and prop-2-enoic acid moiety may also contribute to the compound’s overall effect by facilitating interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications, such as C–F bond activation and cycloaddition reactions.
Furan derivatives: Compounds like 2,5-furandicarboxylic acid and 5-hydroxy-methylfurfural are structurally related and have applications in the production of bio-based materials.
Uniqueness
(2E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to its specific combination of a trifluoromethyl group, furan ring, and prop-2-enoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
65865-29-4 |
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Molecular Formula |
C8H5F3O3 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1-4H,(H,12,13) |
InChI Key |
VPZXPSZUDWNYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C=CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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